5-Methoxynicotinamide
Overview
Description
Scientific Research Applications
Effects on Serotonin Receptors
5-Methoxytryptamine, a related compound, has been studied for its action on presynaptic serotonin receptors. It was found to have a powerful effect on these receptors, suggesting potential psychotomimetic properties (Montigny & Aghajanian, 1977).
Psychoactive Properties and Usage Patterns
The epidemiology of 5-Methoxy-N, N-dimethyltryptamine (5-MeO-DMT), a compound closely related to 5-Methoxynicotinamide, has been studied for its psychoactive properties. The compound is used for spiritual and recreational purposes and may have psychotherapeutic effects, including improvements in symptoms of psychiatric disorders (Davis et al., 2018).
Behavioral and Physiological Effects
5-Methoxy-Diisopropyltryptamine ('Foxy') has been shown to alter behavior and physiological parameters like body temperature and corticosterone levels in rats, impacting cognitive tasks and the endocrine system (Williams et al., 2007).
Psychotherapeutic Effects
Another study found that 5-MeO-DMT used in a group setting with structured procedures is associated with improvements in depression and anxiety, suggesting potential psychotherapeutic applications (Davis et al., 2019).
Neuroendocrine Markers and Mental Health
The effects of 5-Methoxy-N,N-dimethyltryptamine on neuroendocrine markers, affect, and mindfulness were assessed, showing changes in inflammatory markers and improvements in mental health parameters (Uthaug et al., 2019).
Behavioral Changes in Primates
The acute and chronic effect of 5-Methoxytryptamine (5-MeOT) on nonhuman primate behavior showed dose-dependent changes, suggesting that it may possess hallucinogenic properties (Heinze et al., 1980).
Bioavailability and Pharmacokinetics
The bioavailability of 5-Methoxypsoralen, a compound similar to this compound, is significantly affected by food intake, highlighting the importance of considering administration conditions in clinical use (Ehrsson et al., 2004).
Radiosensitization in Cancer Treatment
Methoxyamine was observed to enhance the cytotoxic and genotoxic effects of 5-Fluorouracil when combined with gamma radiation in a human colon cancer cell line, suggesting applications in cancer treatment (Khoei et al., 2017).
Skin Concentration and Therapeutic Application
The skin distribution of 5-Methoxypsoralen after topical application was studied, indicating its efficacy in photochemotherapy of psoriasis (Colombo et al., 2003).
Properties
IUPAC Name |
5-methoxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBQKDSJNIPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304198 | |
Record name | 5-Methoxy-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119646-50-3 | |
Record name | 5-Methoxy-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119646-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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